Sub-Nanomolar Antagonism at α3β4 nAChR: A Critical Selectivity Driver vs. Other nAChR Subtypes
3-Chloro-4-(isopentyloxy)aniline exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This is notably more potent than its activity at the closely related α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) nAChR subtypes [1]. This differential activity profile, established in the same assay system (86Rb+ efflux in human SH-SY5Y cells), identifies the compound as a valuable tool for studying α3β4-mediated pharmacology.
| Evidence Dimension | Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (at α3β4 nAChR) |
| Comparator Or Baseline | Comparator 1: α4β2 nAChR (IC50 = 12 nM); Comparator 2: α4β4 nAChR (IC50 = 15 nM) |
| Quantified Difference | 6.7-fold more potent at α3β4 vs. α4β2; 8.3-fold more potent at α3β4 vs. α4β4 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells |
Why This Matters
This selectivity profile is essential for researchers investigating α3β4 nAChR function without confounding activity at other subtypes, making it a superior choice over less selective tool compounds.
- [1] EcoDrugPlus. (n.d.). Bioactivity Data for Compound ID 2126094 (3-Chloro-4-(isopentyloxy)aniline). University of Helsinki. View Source
